
2-Methyl-1-(3-phenoxypropyl)piperazine
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Overview
Description
2-Methyl-1-(3-phenoxypropyl)piperazine is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is part of the piperazine family, which is known for its wide array of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperazine with 3-phenoxypropyl bromide under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves batch or continuous flow processes. The use of microwave reactors has been explored to enhance the efficiency of these reactions. Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
2-Methyl-1-(3-phenoxypropyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclizine: An anti-vertigo agent.
Meclizine: Used to treat motion sickness.
Sildenafil: Used for erectile dysfunction and pulmonary arterial hypertension.
Uniqueness
2-Methyl-1-(3-phenoxypropyl)piperazine stands out due to its unique combination of a piperazine ring with a phenoxypropyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other piperazine derivatives .
Biological Activity
2-Methyl-1-(3-phenoxypropyl)piperazine is a novel piperazine derivative characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3-phenoxypropyl group and a methyl group at the second position. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
Chemical Structure and Synthesis
The structural formula of this compound is represented as follows:
The synthesis of this compound typically involves multi-step reactions, with various methodologies employed to enhance yield and purity. Notable synthetic routes may include microwave-assisted techniques that improve efficiency and reduce reaction times.
Biological Activities
Research on piperazine derivatives indicates a broad spectrum of biological activities, including:
- Antidepressant Effects : Some piperazine derivatives have shown efficacy in treating depression.
- Analgesic Properties : Certain compounds exhibit pain-relieving effects.
- Calcium Channel Blockade : Piperazine derivatives have been evaluated for their ability to inhibit T-type calcium channels, which are crucial in various physiological processes .
The biological activity of this compound may be attributed to its interaction with various neurotransmitter receptors, including:
- Serotonin Receptors : Potential modulation of serotonin pathways could contribute to antidepressant effects.
- Dopamine Receptors : Interaction with dopaminergic systems may influence mood and reward pathways.
- Calcium Channels : As indicated by studies on related compounds, inhibition of calcium channels could play a role in its pharmacological profile .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities of related piperazine derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(3-Phenylpropyl)piperazine | Piperazine ring with a phenylpropyl substituent | Known for its antidepressant activity |
1-[4-(2-Methylphenyl)butyl]piperazine | Piperazine ring with a butyl chain and methyl group | Exhibits high potency as an analgesic |
1-[3-(2,3-Dimethylphenoxy)propyl]piperazine | Piperazine ring with dimethylphenoxy substitution | Potential use in treating anxiety disorders |
This comparison highlights the diversity within the piperazine class while underscoring the unique structural features of this compound that may contribute to its distinct biological profile.
Properties
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLVKAHVFFVNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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